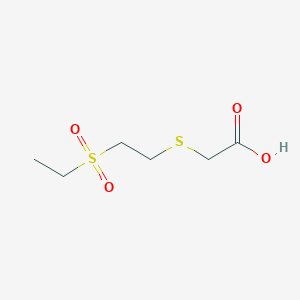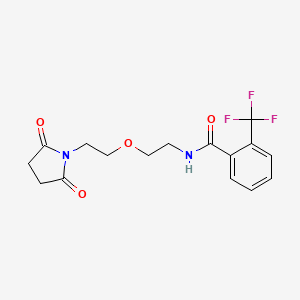![molecular formula C13H7BrN4 B2588472 7-(4-溴苯基)吡唑并[1,5-a]嘧啶-3-腈 CAS No. 320417-25-2](/img/structure/B2588472.png)
7-(4-溴苯基)吡唑并[1,5-a]嘧啶-3-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
7-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
作用机制
Mode of Action
Similar compounds have been found to inhibit certain pathways, such as the egfr pathway .
Biochemical Pathways
Similar compounds have been found to regulate important pathways such as cell cycle arrest and apoptosis .
Result of Action
Similar compounds have been found to have significant inhibitory activity .
Action Environment
Similar compounds have been found to exhibit excellent thermal stability .
生化分析
Biochemical Properties
7-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, like ATP, to specific substrates. This inhibition can alter signaling pathways within cells, affecting cellular responses and functions . Additionally, 7-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can bind to DNA and RNA, potentially interfering with gene expression and protein synthesis .
Cellular Effects
The effects of 7-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell division, differentiation, and survival . By modulating these pathways, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby exhibiting potential anticancer properties . Furthermore, it affects gene expression by binding to transcription factors and altering their activity, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 7-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting or activating their functions. For example, its interaction with kinases can prevent the phosphorylation of target proteins, thereby blocking signal transduction pathways . Additionally, the compound can intercalate into DNA, disrupting the normal function of nucleic acids and affecting processes such as replication and transcription .
Temporal Effects in Laboratory Settings
The temporal effects of 7-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy. It has been found to be relatively stable under standard laboratory conditions, but its activity can diminish over prolonged periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity.
准备方法
The synthesis of 7-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the reaction of 4-bromobenzaldehyde with 5-amino-3-anilino-1H-pyrazole-4-carbonitrile under specific conditions . The reaction proceeds through the formation of an intermediate aza-Michael adduct, followed by cyclo-condensation to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement .
化学反应分析
7-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the parent compound .
相似化合物的比较
Similar compounds to 7-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile include other pyrazolo[1,5-a]pyrimidine derivatives such as:
- 7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
These compounds share a similar core structure but differ in the substituents on the phenyl ring.
属性
IUPAC Name |
7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN4/c14-11-3-1-9(2-4-11)12-5-6-16-13-10(7-15)8-17-18(12)13/h1-6,8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHGPZPAFJWOJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=C(C=NN23)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2588389.png)
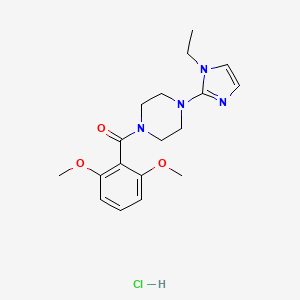
![7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B2588392.png)
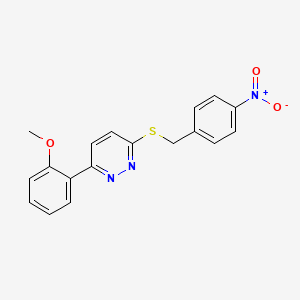
![ethyl 4-(2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2588394.png)
![Ethyl 8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-3-Carboxylate](/img/structure/B2588395.png)
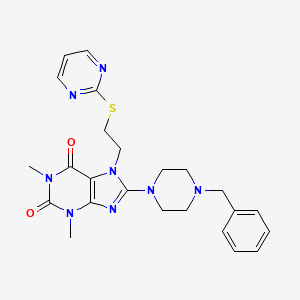
![4-butoxy-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2588398.png)
![6-Methyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2588401.png)
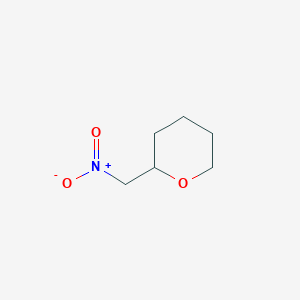
![Methyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-YL)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2588406.png)
![2-Chloro-N-[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methyl]propanamide](/img/structure/B2588407.png)
